![molecular formula C21H24N4O5S B2371840 2-({1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097872-16-5](/img/structure/B2371840.png)
2-({1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Description
2-({1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The synthesis of complex molecules often involves multistep reactions, highlighting the chemical reactivity and potential applications of sulfonamide derivatives in medicinal chemistry and drug development. For example, a study on the synthesis of dimethyl sulfomycinamate through Bohlmann-Rahtz heteroannulation reveals the intricacies involved in constructing complex molecules with potential antibiotic properties (Bagley et al., 2005). Such methodologies are crucial for the development of new therapeutic agents.
Antimicrobial Activity
Sulfonamide derivatives have been investigated for their antimicrobial properties. Research has shown that certain sulfonamide compounds exhibit significant antimicrobial activities against pathogens, which could be relevant for agricultural applications, particularly in protecting crops like tomatoes from bacterial and fungal pathogens (Vinaya et al., 2009). This highlights the potential of sulfonamide derivatives in addressing plant diseases and improving agricultural productivity.
Inhibition of Enzymatic Activity
Sulfonamide derivatives have also been evaluated for their ability to inhibit carbonic anhydrase isozymes, which are involved in various physiological processes. Compounds with sulfonamide groups have shown inhibition of human carbonic anhydrase isozymes, suggesting their potential in designing drugs for treating diseases related to these enzymes (Alafeefy et al., 2015).
Antimalarial and COVID-19 Applications
A theoretical investigation into antimalarial sulfonamides against COVID-19 highlights the dual utility of these compounds in addressing both malaria and emerging viral diseases. The study discusses the potential of sulfonamide derivatives in inhibiting key proteins of SARS-CoV-2, offering insights into their use as antiviral agents (Fahim & Ismael, 2021).
properties
IUPAC Name |
5-[4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c26-20-11-15-3-1-2-4-17(15)23-25(20)13-14-7-9-24(10-8-14)31(28,29)16-5-6-19-18(12-16)22-21(27)30-19/h5-6,11-12,14H,1-4,7-10,13H2,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUKDIPJJDTSLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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